1-(4-Benzylmorpholin-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylmorpholin-2-yl)propan-1-one is a novel chemical compound with a unique chemical structure. . This compound is characterized by the presence of a morpholine ring substituted with a benzyl group and a propanone moiety.
Preparation Methods
The synthesis of 1-(4-Benzylmorpholin-2-yl)propan-1-one typically involves several steps. One common method is the reaction of 4-benzylmorpholine with propanone under specific conditions. The reaction conditions often include the use of a catalyst and a controlled temperature to ensure the desired product is obtained with high purity .
Industrial production methods may involve more advanced techniques to scale up the synthesis process. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
1-(4-Benzylmorpholin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
1-(4-Benzylmorpholin-2-yl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Benzylmorpholin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Benzylmorpholin-2-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-Benzylmorpholin-2-yl)propan-1-amine: This compound has a similar structure but with an amine group instead of a ketone group.
1-(4-Phenylmorpholin-2-yl)propan-1-one: This compound has a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Biological Activity
Introduction
1-(4-Benzylmorpholin-2-yl)propan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The morpholine ring structure is often associated with various pharmacological effects, making this compound a subject of interest in drug discovery and development. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a morpholine moiety substituted with a benzyl group, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with morpholine structures often exhibit significant antimicrobial activity. Specifically, studies have shown that this compound displays promising effects against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 8 μg/mL |
Pseudomonas aeruginosa | 4 μg/mL |
Acinetobacter baumannii | 0.5 μg/mL |
These findings suggest that the compound could be effective against multidrug-resistant pathogens, which are a significant concern in clinical settings .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them prime targets for antibiotic action. Structural studies indicate that the compound binds to the ATP-binding pocket of these enzymes, effectively blocking their function .
Study on Antibacterial Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial properties of several morpholine derivatives, including this compound. The study utilized both in vitro and in vivo models to assess efficacy against Gram-negative bacteria. The results demonstrated that this compound not only inhibited bacterial growth but also showed low cytotoxicity in mammalian cell lines, indicating its potential as a safe therapeutic agent .
Pharmacokinetics and ADMET Profile
An important aspect of drug development is understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of compounds. Preliminary studies on this compound suggest favorable properties:
Table 2: ADMET Profile Summary
Parameter | Observations |
---|---|
Solubility | High in aqueous solutions |
Plasma Protein Binding | Moderate (approx. 30%) |
Metabolism | Primarily hepatic |
Excretion | Renal |
These characteristics are essential for determining the viability of this compound as a therapeutic agent .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(4-benzylmorpholin-2-yl)propan-1-one |
InChI |
InChI=1S/C14H19NO2/c1-2-13(16)14-11-15(8-9-17-14)10-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3 |
InChI Key |
YCLHDDDXRIURSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CN(CCO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.